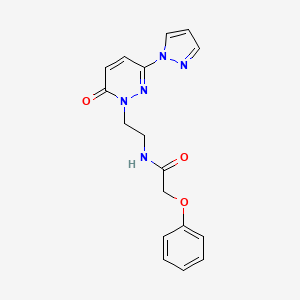

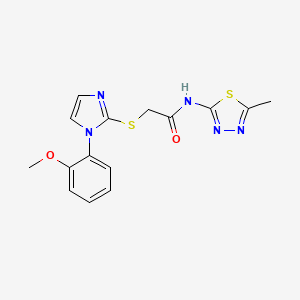

![molecular formula C20H15F2N5O2 B3012409 N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941973-04-2](/img/structure/B3012409.png)

N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems with fluorine substitutions. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of fluorinated compounds is often pursued for their potential biological activities, as seen in the synthesis of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity . The methodologies described in these papers, such as condensation reactions and the use of chloroacetic acid in an acetic acid-acetic anhydride mixture, could potentially be adapted for the synthesis of the target compound. The synthesis of complex pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) also involves multi-step synthetic routes that could be relevant .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and density functional theory (DFT) calculations . These studies provide a framework for understanding the molecular geometry, electronic structure, and vibrational frequencies of the target compound. The use of X-ray diffraction (XRD) data, NMR spectroscopy, and DFT calculations would be essential for the structural elucidation of the compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar molecules. For instance, the benzo[b]pyran derivatives undergo a range of reactions with different reagents to yield various heterocyclic compounds . The target compound, with its pyrazolo[3,4-d]pyridazine core, may also participate in similar reactions, potentially leading to the formation of new derivatives with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of pharmaceuticals . The compound's potential role in nonlinear optics can be assessed by calculating its first hyperpolarizability, as demonstrated for a related acetamide . Additionally, the molecular electrostatic potential and HOMO-LUMO analysis can provide insights into the compound's reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Compounds related to N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been synthesized and characterized using techniques like IR, NMR, and Mass Spectrometry. For example, Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, confirming their chemical structures through various spectroscopic methods (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

- Chkirate et al. (2019) investigated the effect of hydrogen bonding on the self-assembly process and antioxidant activity in coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).

Stable Isotope-Labeled Synthesis

- Lin and Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, demonstrating a method to create multiple isotope-labeled derivatives for research purposes (Lin & Weaner, 2012).

Antipsychotic Potential

- Wise et al. (1987) researched derivatives of pyrazole-acetamide for antipsychotic applications, noting their activity in behavioral animal tests and lack of interaction with dopamine receptors (Wise et al., 1987).

Cycloaddition Reactions in Synthesis

- Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, demonstrating the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).

Antibacterial and Antitumor Activities

- El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial and antitumor activities, highlighting the potential medicinal applications of such compounds (El-Borai et al., 2012).

Potential as Fluorogenic Dyes

- Zaitseva et al. (2020) synthesized 2-arylideneimidazo[1,2-a]pyrazine derivatives that exhibited significant shifts in absorption and emission spectra, suggesting their use as fluorogenic dyes (Zaitseva et al., 2020).

Synthesis of Novel Antitumor Derivatives

- El-Morsy et al. (2017) developed new pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2/c1-12-17-10-23-27(16-7-5-13(21)6-8-16)19(17)20(29)26(25-12)11-18(28)24-15-4-2-3-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIIWZFKQHUCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

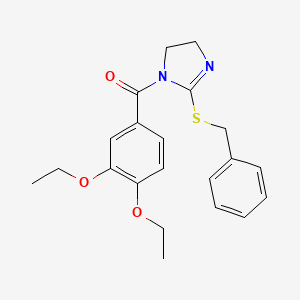

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

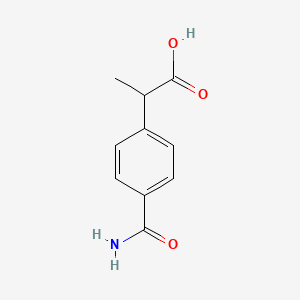

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

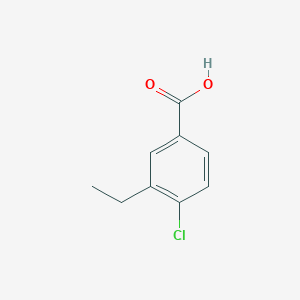

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)